N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide
Descripción
Propiedades
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O5S2/c17-12-4-3-10(26-12)14(23)19-15-20-21-16(28-15)27-6-13(22)18-8-1-2-9-11(5-8)25-7-24-9/h1-5H,6-7H2,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBXPMOGIQXZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide) is a compound that incorporates a complex structure featuring a thiadiazole moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Properties
The compound consists of several key components:
- Thiadiazole Ring : This five-membered ring is known for its electron-deficient nature and ability to participate in nucleophilic substitutions, which contributes to its biological activity .
- Benzo[d][1,3]dioxole Group : This moiety is often associated with various pharmacological effects due to its ability to modulate biological pathways .
- Furan Carboxamide : The furan ring adds to the compound's stability and may influence its interaction with biological targets.
Mechanisms of Biological Activity
- Antimicrobial Activity : Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The structural features of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide suggest potential efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that modifications on the thiadiazole ring can enhance antibacterial activity .
- Antioxidant Properties : Compounds containing thiadiazole structures have shown significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases .
- Inhibition of Enzymatic Activity : The presence of specific functional groups in this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease. Studies have indicated that similar compounds exhibit competitive inhibition against AChE .
1. Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thiadiazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .
2. Structure-Activity Relationship (SAR)
Research into the SAR of thiadiazole compounds revealed that modifications at the amine group significantly affect antimicrobial activity. For instance, derivatives with halogen substitutions showed enhanced efficacy against Staphylococcus aureus and other pathogens .
3. Antioxidant Activity
In vitro assays demonstrated that compounds similar to N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide exhibit substantial free radical scavenging activity, indicating potential therapeutic benefits in oxidative stress-related conditions .
Data Tables
| Biological Activity | Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| Antibacterial | Thiadiazole Derivative 1 | 15 | 62.5 |
| Antibacterial | Thiadiazole Derivative 2 | 19 | 50 |
| Antioxidant | Similar Compound | - | - |
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazole, a structural component of the compound , exhibit significant antimicrobial properties. Specifically, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study reported that certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 25 μg/mL against these pathogens .
Data Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Activity Description |
|---|---|---|---|
| 9d | S. aureus | 25 | Good antibacterial activity |
| 11e | E. coli | 32.6 | Higher activity than standard drugs |
| 18a | Salmonella typhi | 500 | Moderate activity |
2. Anticancer Properties
The compound's structural components have been linked to anticancer activities. For instance, derivatives featuring the benzo[d][1,3]dioxole structure have been studied for their ability to inhibit cancer cell proliferation and overcome chemoresistance. A notable example is the compound 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, which demonstrated efficacy in inhibiting angiogenesis and P-glycoprotein efflux pump activity in cancer cells .
Data Table: Anticancer Activity of Related Compounds
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | Various solid tumors | Inhibition of angiogenesis and efflux pump |
Case Studies
Case Study 1: Antimicrobial Screening
In a comprehensive study evaluating the antimicrobial potential of various thiadiazole derivatives, compounds were synthesized and tested against a range of bacterial and fungal pathogens. The study highlighted that introducing specific functional groups significantly enhanced antibacterial activity against Gram-positive bacteria . The findings suggest that modifications to the thiadiazole ring can lead to more potent antimicrobial agents.
Case Study 2: Cancer Chemoresistance
Another study focused on the anticancer properties of benzo[d][1,3]dioxole-containing compounds. The research indicated that these compounds not only inhibited cancer cell growth but also effectively countered mechanisms that confer drug resistance in tumor cells. This dual action makes them promising candidates for further development in cancer therapeutics .
Comparación Con Compuestos Similares
Thiadiazole Derivatives
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a): Shares the 1,3,4-thiadiazole core and thioether linkage but replaces the benzo[d][1,3]dioxol group with a benzylthio moiety and incorporates a 4-chlorophenyl-oxadiazole substituent.
- N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide (4): Lacks the thioether and bromofuran groups but includes a sulfonamide bridge. This structural difference may reduce lipophilicity compared to the target compound .
Benzo[d][1,3]dioxol-Containing Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (85) : Features a thiazole ring instead of thiadiazole and includes a cyclopropane carboxamide group. The trifluoromethoxy substituent enhances metabolic resistance, while the hydroxyl group introduces polarity .
- N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide: Contains a benzofuran ring with a nitro group instead of bromine, which may alter redox properties and biological activity .
Brominated Heterocycles
- N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Substitutes thiadiazole with a benzo[d]thiazole ring and includes a hexahydroquinoline system. The bromine atom here is part of a fused aromatic system, differing from the monocyclic bromofuran in the target compound .
Physicochemical and Pharmacological Properties
Q & A
Q. What are the standard synthetic routes for preparing derivatives of 1,3,4-thiadiazole-containing compounds like the target molecule?
The synthesis typically involves multi-step reactions starting with heterocyclic thiol precursors. For example, substituted thiadiazole intermediates are synthesized by refluxing thiol-containing reactants (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) with alkyl/aryl halides or chloroacetamide derivatives in anhydrous acetone or ethanol. Potassium carbonate is often used as a base to facilitate nucleophilic substitution at the sulfur atom . Subsequent coupling with bromofuran carboxamide groups may require activating agents like EDCI/HOBt in DMF. Recrystallization from ethanol or DMF-ethanol mixtures yields pure products.
Q. How can researchers optimize purification and characterization of such complex heterocyclic compounds?
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from polar aprotic solvents (e.g., DMF-water mixtures) is recommended for removing unreacted starting materials.
- Characterization :
- NMR : Use DMSO-d6 or CDCl3 for resolving aromatic protons (δ 6.5–8.5 ppm), thiadiazole protons (δ 8.0–9.0 ppm), and amide NH signals (δ 10–12 ppm) .
- HPLC-MS : Confirm molecular ion peaks ([M+H]+) and monitor purity (>95%).
- Elemental Analysis : Validate stoichiometry (C, H, N, S, Br) within ±0.4% deviation.
Advanced Research Questions
Q. What experimental strategies are effective for studying the compound’s mechanism of action in cytotoxic or antitumor assays?
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., tubulin, kinases). The benzodioxole and bromofuran moieties may engage in π-π stacking or halogen bonding with active-site residues .
- In Vitro Assays :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM.
- Apoptosis Markers : Measure caspase-3/7 activity via fluorometric assays.
- Data Interpretation : Compare IC50 values with positive controls (e.g., doxorubicin) and analyze dose-response curves using GraphPad Prism .
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing bromofuran with chlorophenyl groups) and assess changes in potency. For example, benzodioxole derivatives show enhanced activity against tubulin polymerization compared to non-aromatic analogs .
- Solubility Testing : Use shake-flask methods to determine logP values. Poor aqueous solubility (common with brominated furans) may lead to false negatives in cell-based assays. Add DMSO (≤0.1%) or use nanoformulations to improve bioavailability .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Forced Degradation Studies :
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step of the synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
